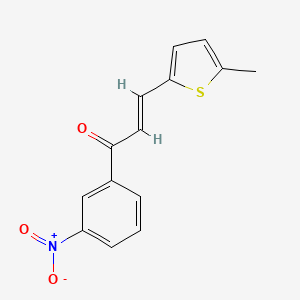

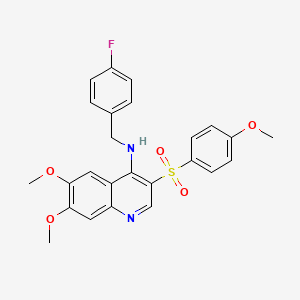

![molecular formula C12H20Cl2N2O B2627437 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-57-8](/img/structure/B2627437.png)

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2O and a molecular weight of 279.21. It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H.Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 279.21.Wissenschaftliche Forschungsanwendungen

Synthetic Bacteriochlorins and Molecular Design

A new molecular design featuring a spiro-piperidine unit incorporated into synthetic bacteriochlorins has been developed. This design allows for the suppression of adventitious dehydrogenation, enables tailoring through nitrogen derivatization, and facilitates the introduction of auxochromes for spectral tuning. The spiro-piperidine units do not significantly alter the decay pathways of the bacteriochlorin's lowest singlet excited state, indicating a novel approach for manipulating the polarity of near-infrared absorbers without affecting their photophysical properties (Reddy et al., 2013).

Copper-Catalyzed Reactions for Piperidine Derivatives

The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine has been shown to regioselectively introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine. This method provides a valuable pathway for the synthesis of new polyfunctionalized piperidine derivatives, showcasing an efficient approach to generate unconventional substitution patterns on the piperidine scaffold (Crotti et al., 2011).

Structural and Electronic Properties of Anticonvulsant Drugs

The structural and electronic properties of several anticonvulsant drugs featuring piperidine and pyridine rings have been investigated. X-ray diffraction studies reveal a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, suggesting a critical orientation for the piperidine-like group. These findings highlight the importance of the structural arrangement in determining the pharmacological activity of these compounds (Georges et al., 1989).

Novel Pyridine Derivatives Synthesis

The synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using a one-pot three-component reaction demonstrates an innovative approach to creating pyridine derivatives. This method emphasizes the versatility of piperidine in facilitating the formation of complex molecular structures (Wu Feng, 2011).

Insecticidal Activity of Pyridine Derivatives

A study on the synthesis and toxicity of pyridine derivatives against the cowpea aphid reveals significant insecticidal activity. This research underscores the potential of pyridine and piperidine derivatives in developing new insecticides with enhanced efficacy compared to conventional products (Bakhite et al., 2014).

Eigenschaften

IUPAC Name |

2-methyl-6-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAZRWGLCUFEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)

![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)

![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2627361.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)

![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2627365.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)

![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)

![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)